molecular formula C7H6INO3 B050680 Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 116387-40-7

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B050680
CAS No.: 116387-40-7
M. Wt: 279.03 g/mol
InChI Key: LGUKGFMYVHZDEB-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a versatile small molecule scaffold used in various fields of research and industry. It is known for its unique structure, which includes an iodine atom, making it a valuable compound for synthetic chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method includes the reaction of 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the iodine atom and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom enhances its utility in various synthetic and research applications .

Properties

IUPAC Name

methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKGFMYVHZDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377460
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116387-40-7
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-iodo-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 19.48 g of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate and 36.15 g of N-iodosuccinimide in 500 ml of anhydrous methylene chloride is heated at reflux under a nitrogen atomosphere in the dark for 48 hours. The reaction mixture is concentrated to 150 ml under reduced pressure and the solid which forms is collected by filtration and washed with small portions of cold methylene chloride and benzene to give 16.59 g (47%) of methyl 5-iodo-2-oxo-1,2-dihydro-3-pyridinecarboxylate as a pale yellowish solid. This material is sufficiently pure for the next reaction; its properties upon recrystallization from ethyl acetate are as follows: m.p. 190°-192° C.; NMR (DMSO-d6, 300 MHz) delta 3.71 (s, 3H), 7.93 (d, 1H, J=2.26 Hz), 8.10 (d, 1H, J=2.26 Hz), IR (KBr) 2500-3050 (broad), 1725, 1630, 1585, 1475, 1425, 1320, 1260, 1235, 1180, 1150, 1105, 1065, 965, 875 and 800 cm-1M/S (279, M+), 247, 127 and 93.
Quantity
19.48 g
Type
reactant
Reaction Step One
Quantity
36.15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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